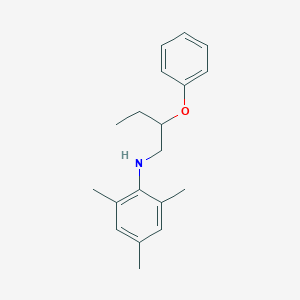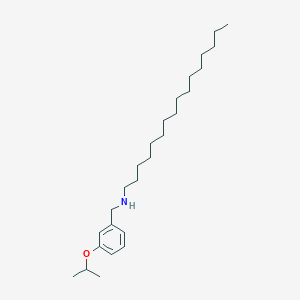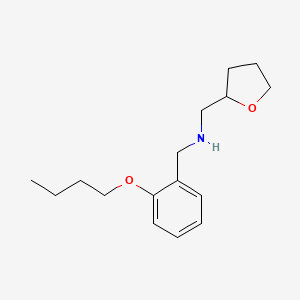
2-(pyridin-4-yl)thiazole-5-carbaldéhyde
Vue d'ensemble
Description
2-(Pyridin-4-YL)thiazole-5-carbaldehyde is a heterocyclic compound that contains both pyridine and thiazole rings
Applications De Recherche Scientifique
2-(Pyridin-4-YL)thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
Thiazole derivatives, such as voreloxin, have been known to bind to dna and interact with topoisomerase ii .
Mode of Action
For instance, Voreloxin binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks .
Biochemical Pathways
The interaction of thiazole derivatives with topoisomerase ii can result in dna double-strand breaks, leading to a g2 stop and ultimately, cell death .
Result of Action
The interaction of thiazole derivatives with topoisomerase ii can lead to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Action Environment
The action, efficacy, and stability of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde can be influenced by various environmental factors. For instance, some compounds can be oxidized in a humid environment and should avoid prolonged exposure to air . Direct contact can cause irritation to the skin, eyes, and respiratory tract . Therefore, appropriate personal protective measures, such as gloves, goggles, and protective clothing, should be taken when using or handling this compound .
Analyse Biochimique
Biochemical Properties
2-(Pyridin-4-YL)thiazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing the overall biochemical pathways in which they are involved . Additionally, 2-(Pyridin-4-YL)thiazole-5-carbaldehyde can form complexes with proteins, affecting their structure and function .
Cellular Effects
The effects of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, it can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation . Furthermore, 2-(Pyridin-4-YL)thiazole-5-carbaldehyde has been shown to impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(Pyridin-4-YL)thiazole-5-carbaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, 2-(Pyridin-4-YL)thiazole-5-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound can undergo degradation, which may affect its efficacy and interactions with biomolecules . In in vitro studies, the stability of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde has been shown to be influenced by factors such as temperature and pH . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the impact of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-(Pyridin-4-YL)thiazole-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism . This compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . Additionally, 2-(Pyridin-4-YL)thiazole-5-carbaldehyde can affect metabolite levels, leading to changes in the overall metabolic profile of cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde typically involves the reaction of 2-nitropyridine with thioamide derivatives. The process includes reduction and nucleophilic substitution reactions. The final structure of the compound is confirmed using techniques such as 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for 2-(Pyridin-4-YL)thiazole-5-carbaldehyde are not widely documented, the general approach involves optimizing reaction conditions such as temperature and solvent selection to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-4-YL)thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amines or other functional groups.
Substitution: Commonly involves nucleophilic substitution reactions to introduce different substituents on the thiazole or pyridine rings
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Thiazole: A basic thiazole structure without the pyridine ring.
Pyrano[2,3-d]thiazole: Contains an additional pyran ring fused to the thiazole ring.
4-Methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide: A derivative with different substituents on the thiazole and pyridine rings.
Uniqueness
2-(Pyridin-4-YL)thiazole-5-carbaldehyde is unique due to its combination of pyridine and thiazole rings, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-pyridin-4-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-6-8-5-11-9(13-8)7-1-3-10-4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPWEWURYDJIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670260 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21346-36-1 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline](/img/structure/B1389330.png)
![N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389331.png)


![N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline](/img/structure/B1389337.png)
![2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline](/img/structure/B1389338.png)

![5-Chloro-N-[2-(4-methoxyphenoxy)propyl]-2-methylaniline](/img/structure/B1389340.png)
![N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1389341.png)
![N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine](/img/structure/B1389342.png)

![N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine](/img/structure/B1389348.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline](/img/structure/B1389351.png)
![[2-(Hexyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389352.png)
